molecular formula C15H15FN2O3S B5859656 N~1~-(3-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5859656
M. Wt: 322.4 g/mol
InChI Key: RCKSUHMMBVFEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as FG-4592, is a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) that has gained attention in recent years due to its potential therapeutic applications. This compound has been studied extensively for its ability to stimulate erythropoiesis, or the production of red blood cells, making it a promising candidate for the treatment of anemia.

Scientific Research Applications

a. Prognostic Marker:

b. Therapeutic Target:

Reactive Oxygen Species (ROS) Signaling

Recent studies have associated the scaffold protein receptor for Activated C Kinase1 (RACK1) with NADPH-dependent ROS signaling in plants . While not directly related to cancer, this finding highlights the compound’s broader impact.

Mechanism of Action

Target of Action

CBKinase1_003405, also known as N1-(3-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide or CBKinase1_015805, is a compound that primarily targets kinases . Kinases are enzymes that play a crucial role in various cellular processes, including cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and signal transduction .

Mode of Action

The compound interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular function .

Biochemical Pathways

The affected pathways depend on the specific kinases that the compound targets. For instance, if the compound targets Bruton’s tyrosine kinase (BTK), it would affect B cell development and function, as well as cellular survival, proliferation, and retention in supportive lymphoid niches . If it targets Aurora B kinase, it would impact mitotic entry, chromosome condensation, spindle assembly, cytokinesis, and abscission .

Pharmacokinetics

Similar kinase inhibitors have shown diverse characteristics regarding absorption from the gastrointestinal tract, metabolism primarily via cytochrome p450 (cyp) 3a4, and large apparent volumes of distribution . These factors can significantly impact the bioavailability of the compound .

Result of Action

The inhibition of kinase activity by CBKinase1_003405 and CBKinase1_015805 can lead to various molecular and cellular effects. These effects depend on the specific kinases targeted and can include changes in cell proliferation, survival, and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CBKinase1_003405 and CBKinase1_015805. For instance, the presence of other drugs, the patient’s diet, and genetic factors can affect the metabolism and efficacy of the compound

properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-18(22(20,21)14-8-3-2-4-9-14)11-15(19)17-13-7-5-6-12(16)10-13/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKSUHMMBVFEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

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